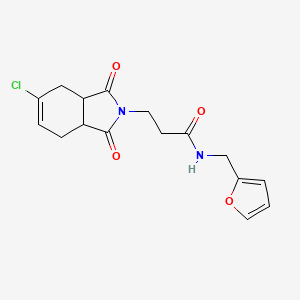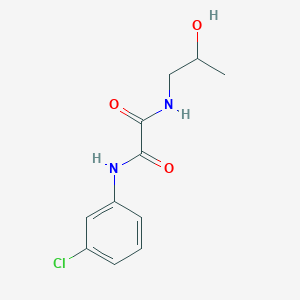
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride
Descripción general
Descripción
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are being investigated for their potential therapeutic effects on a variety of conditions, including pain, anxiety, and inflammation.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride involves its inhibition of FAAH, which leads to increased levels of endocannabinoids in the body. Endocannabinoids act on cannabinoid receptors in the body, which are involved in a variety of physiological processes, including pain, anxiety, and inflammation. By modulating the activity of these receptors, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has the potential to produce therapeutic effects.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been shown to produce a variety of biochemical and physiological effects in preclinical studies. These effects include reductions in pain, anxiety, and inflammation, as well as improvements in mood and cognition. Additionally, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been shown to have a favorable safety profile in preclinical studies, suggesting that it may be well-tolerated in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride is its well-established synthesis method, which allows for the production of large quantities of the compound for research purposes. Additionally, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic effects and safety profile.
One limitation of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride is that its mechanism of action is not fully understood, and more research is needed to fully elucidate its effects on the endocannabinoid system. Additionally, the potential therapeutic applications of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride have not yet been fully explored in clinical trials, and more research is needed to determine its efficacy and safety in humans.
Direcciones Futuras
There are several potential future directions for research on N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride. One area of focus could be on further elucidating its mechanism of action and its effects on the endocannabinoid system. Additionally, clinical trials could be conducted to determine the efficacy and safety of N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride in humans, particularly for conditions such as pain, anxiety, and inflammation. Finally, research could be conducted on the development of more potent and selective FAAH inhibitors, which could have even greater therapeutic potential.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride has been extensively studied for its potential therapeutic applications, particularly as an FAAH inhibitor. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain, anxiety, and inflammation. By inhibiting FAAH, N-(4-bromophenyl)-3-(2,6-dimethyl-4-morpholinyl)propanamide hydrochloride can increase the levels of endocannabinoids in the body, potentially leading to therapeutic effects.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14;/h3-6,11-12H,7-10H2,1-2H3,(H,17,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOCPDZORQDKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(acetyloxy)phenyl]-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B3941005.png)


![4-chloro-2-{1-[(1-propyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3941029.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzyl)piperazine](/img/structure/B3941032.png)
![methyl 4-(5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3941035.png)
![4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941045.png)

![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941049.png)

![methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941079.png)
![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941093.png)